molecular formula C17H25FN2O4S B1680998 2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide CAS No. 190274-53-4

2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide

Cat. No. B1680998
M. Wt: 372.5 g/mol
InChI Key: WSJWUIDLGZAXID-HOCLYGCPSA-N
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Description

The compound “2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide” is also known as “N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal”. It has a molecular formula of C17H25FN2O4S and a molecular weight of 372.5 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is "InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)" . The SMILES representation is "CC©CC(C=O)NC(=O)C(C©C)NS(=O)(=O)C1=CC=C(C=C1)F" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.5 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 101 Ų .

Scientific Research Applications

Fluorescent Molecular Probes

Compounds with a sulfonylamino group, similar to the target compound, have been used in the development of fluorescent molecular probes. These probes are valuable in studying biological events and processes due to their strong solvent-dependent fluorescence, long emission wavelength, and high quantum yields, which are conducive to ultra-sensitive detection in biological systems (Diwu et al., 1997).

Biocompatible Materials

Sulfone and sulfonylamino groups play a role in creating biocompatible materials, as seen in the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s. These materials, combined with bioactive glass, show potential in biomedical coatings and possibly in drug delivery systems due to their biocompatibility and ability to hybridize with bioactive compounds (Hayashi & Takasu, 2015).

Heterocyclic Synthesis

Sulfonylamino compounds are used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for creating pharmacologically active molecules. These syntheses allow for the development of new polyfunctionally substituted pyridine and pyrazole derivatives, which could lead to new therapeutic agents (Hussein, Harb, & Mousa, 2008).

Antibacterial Agents

Sulfonamide derivatives have shown promising antibacterial activities. For instance, specific sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activity against rice bacterial leaf blight. This suggests potential agricultural applications in combating plant diseases and enhancing crop protection (Shi et al., 2015).

Nonlinear Optical Materials

Sulfonylamino groups are integral in the development of nonlinear optical materials, which are critical for applications in photonics and telecommunications. These materials can be used in devices like optical switches and modulators (Kucharski et al., 2010).

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJWUIDLGZAXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622709
Record name N~2~-(4-Fluorobenzene-1-sulfonyl)-N-(4-methyl-1-oxopentan-2-yl)valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal

CAS RN

190274-53-4
Record name N~2~-(4-Fluorobenzene-1-sulfonyl)-N-(4-methyl-1-oxopentan-2-yl)valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide
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2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide
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2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide

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